[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester
Description
[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester is a chiral piperidine derivative characterized by three key structural motifs:
- A piperidin-4-yl core.
- An (S)-2-amino-propionyl group attached to the piperidine nitrogen, introducing a chiral center and hydrogen-bonding capability.
- An ethyl-carbamic acid tert-butyl ester moiety, providing steric bulk and protecting the amine group .
This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors or kinase-targeting agents due to its amide and carbamate functionalities. Its stereochemistry (S-configuration at the propionyl group) is critical for biological activity, as enantiomeric forms often exhibit divergent binding affinities .
Properties
IUPAC Name |
tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-6-18(14(20)21-15(3,4)5)12-7-9-17(10-8-12)13(19)11(2)16/h11-12H,6-10,16H2,1-5H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWPEODCDXRCOL-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)C(=O)C(C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCN(CC1)C(=O)[C@H](C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino Acid Derivative: The (S)-2-amino-propionyl group is introduced via amide bond formation, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Carbamate Ester Formation: The final step involves the formation of the carbamate ester by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions for bulk production.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate ester or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives or carbamate esters.
Scientific Research Applications
[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester: has several applications in scientific research:
Medicinal Chemistry: Used as a building block for designing novel pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Biological Studies: Employed in studying enzyme interactions and receptor binding due to its structural features.
Industrial Applications: Potential use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Substitution Position : Piperidine substitution at the 3- vs. 4-position (e.g., vs. ) alters conformational flexibility and target binding.
- Carbamate Groups : Ethyl vs. isopropyl vs. methyl carbamates modulate solubility and metabolic stability .
- Functional Groups: Amino-propionyl supports hydrogen bonding, while chloro-pyrimidinyl () or chloro-acetyl () groups introduce reactivity for further derivatization.
Physicochemical Properties
Pharmacological and Application Insights
- Target Compound: Likely used in peptide-mimetic drug candidates (e.g., kinase inhibitors) due to its chiral amino-acyl group .
- Chloro-pyrimidinyl Analog (): Potential as a kinase hinge-binder in oncology therapeutics.
- Cyclopropyl Derivative () : Enhanced rigidity may improve target selectivity in CNS drugs.
Biological Activity
The compound [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester, also known as a synthetic organic compound, has garnered significant attention in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive review of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 267.37 g/mol. The structure comprises a piperidine ring, an amino acid moiety (specifically, 2-amino-propionic acid), and a tert-butyl carbamate group. These structural features are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H25N3O2 |
| Molar Mass | 267.37 g/mol |
| Functional Groups | Piperidine, Carbamate |
| Solubility | Variable in water |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate various signaling pathways by binding to G protein-coupled receptors (GPCRs) and inhibiting or activating enzymatic activities. This modulation can lead to physiological changes relevant to therapeutic applications.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound. In vitro assays indicate that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assay
- Cell Line : MCF-7 (breast cancer)
- IC50 : 15 µM after 48 hours
- Mechanism : Apoptosis induction through caspase activation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Case Study: Antimicrobial Testing
- Bacteria Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
Comparative Analysis with Similar Compounds
When compared to other compounds with similar structures, such as N-Boc-4-piperidone and cyclopropylamine derivatives, this compound demonstrates unique binding affinities and biological activities due to its specific functional groups.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| [1-((S)-2-Amino-propionyl)-... | Piperidine + Carbamate | Anticancer, Antimicrobial |
| N-Boc-4-piperidone | Piperidine only | Limited anticancer activity |
| Cyclopropylamine derivatives | Cyclopropyl group | Variable activity based on substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
